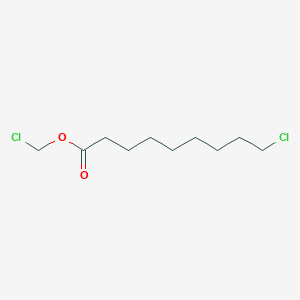
Chloromethyl 9-chlorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 9-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ and a molecular weight of 241.155 g/mol . . This compound is characterized by the presence of both chloromethyl and chlorononanoate functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorononanoate can be synthesized through the esterification of 9-chlorononanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like zinc iodide (ZnI₂) can enhance the reaction rate and yield . The reaction is usually carried out at controlled temperatures to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 9-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chloromethyl 9-chlorononanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethyl 9-chlorononanoate involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 9-chlorononanoate: C₁₀H₁₈Cl₂O₂
9-Chlorononanoic acid: C₉H₁₇ClO₂
Chloromethyl octanoate: C₉H₁₇ClO₂
Uniqueness
This compound is unique due to the presence of both chloromethyl and chlorononanoate groups, which confer distinct reactivity and versatility in organic synthesis . Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
80418-78-6 |
|---|---|
Molekularformel |
C10H18Cl2O2 |
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
chloromethyl 9-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2 |
InChI-Schlüssel |
AAVUFTKCHHFPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCl)CCCC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


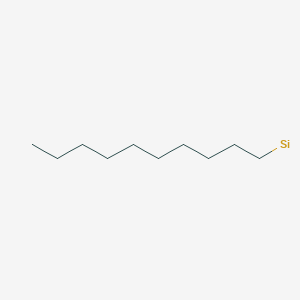
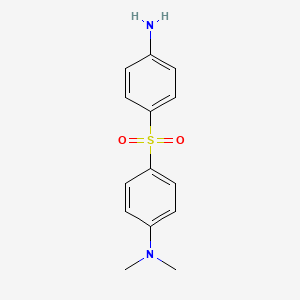
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
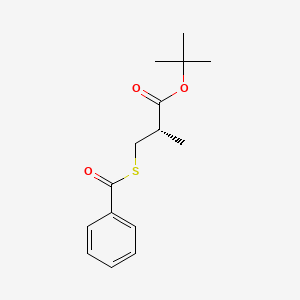

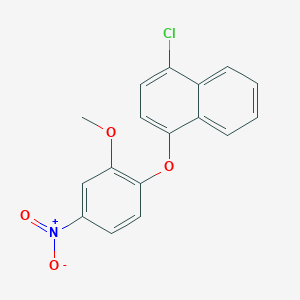
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
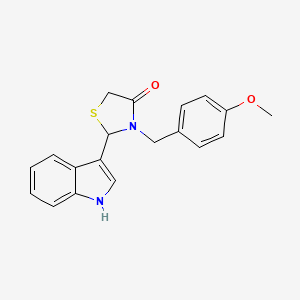

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
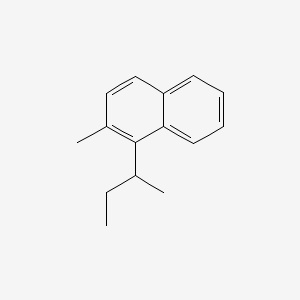
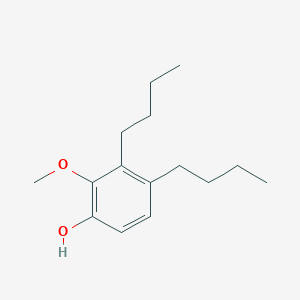
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
